3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Overview
Description
“3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile” is a chemical compound with the CAS Number: 1042646-00-3 . It has a molecular weight of 229.24 . The IUPAC name for this compound is 3-[(3-methyl-2,5-dioxo-1-imidazolidinyl)methyl]benzonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3O2/c1-14-8-11(16)15(12(14)17)7-10-4-2-3-9(5-10)6-13/h2-5H,7-8H2,1H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.Scientific Research Applications
Anticancer Potential
A study by Penthala et al. (2011) explored the synthesis of novel compounds, including variants of 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile, evaluating their in vitro cytotoxicity against various human tumor cell lines. These compounds showed significant potential as anticancer agents, with some demonstrating potent growth inhibition in melanoma and ovarian cancer cells.
Antimicrobial Activity
In research conducted by El-Meguid (2014), compounds containing the benzoimidazole moiety, similar to 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile, were synthesized and their antimicrobial activities evaluated. These compounds were found to be effective against various gram-positive and gram-negative bacteria, as well as fungi.
Novel Triazafulvalene System
Uršič et al. (2010) Uršič, Svete, & Stanovnik developed a new triazafulvalene system involving derivatives of 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile. These compounds were synthesized through a series of reactions, demonstrating potential applications in chemical synthesis and molecular design.
Selective Androgen Receptor Modulator Development
A study by Nique et al. (2012) involved the structural modification of a series of compounds leading to the development of 4-(hydroxymethyl)diarylhydantoin analogues. These analogues, which included a derivative of 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile, acted as potent, partial agonists of the human androgen receptor.
Synthesis of Hydantoin Ester Derivatives
Tshiluka et al. (2022) Tshiluka, Bvumbi, Tshishonga, & Mnyakeni-Moleele synthesized ethyl- and methyl-[2-(5-benzylidene)-2,4-dioxoimidazolidin-3-yl]acetyl esters, demonstrating the versatility of the 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile in the synthesis of complex organic compounds.
Radioligand Development for PET Imaging
Shimoda et al. (2016) Shimoda, Yamasaki, Fujinaga, Ogawa, Kurihara, Nengaki, Kumata, Yui, Hatori, Xie, Zhang, Kawamura, & Zhang developed 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogues as candidates for positron emission tomography (PET) imaging agents of metabotropic glutamate receptor subtype 5. This highlights the potential of derivatives of 3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile in advanced imaging techniques.
properties
IUPAC Name |
3-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-8-11(16)15(12(14)17)7-10-4-2-3-9(5-10)6-13/h2-5H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKBDWXUKNDHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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